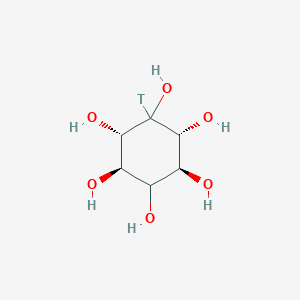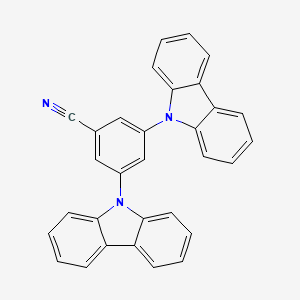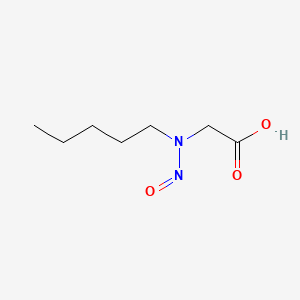
benzyl N-(2-sulfanylacetyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “J51” is a wide bandgap polymer donor used primarily in the field of organic solar cells. It has gained significant attention due to its potential to enhance the efficiency of organic solar cells, making it a promising material for sustainable energy solutions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of J51 involves polymerization techniques where different molecular weights of the polymer are achieved. The molecular weight of J51 can range from 8 to 36 kDa, and the synthesis process involves controlling the polymerization conditions to achieve the desired molecular weight .
Industrial Production Methods: Industrial production of J51 typically involves large-scale polymerization processes. These processes are optimized to ensure consistent quality and molecular weight distribution, which are crucial for the performance of organic solar cells .
Analyse Des Réactions Chimiques
Types of Reactions: J51 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the polymer’s properties to enhance its performance in different applications .
Common Reagents and Conditions: Common reagents used in the reactions involving J51 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired modifications without degrading the polymer .
Major Products Formed: The major products formed from the reactions involving J51 are modified polymers with enhanced properties such as increased photocurrent generation and improved charge mobility .
Applications De Recherche Scientifique
J51 has a wide range of scientific research applications, particularly in the field of organic solar cells. It is used as a polymer donor in bulk heterojunction solar cells, where it pairs with fullerene or non-fullerene acceptors to achieve high power conversion efficiencies. The compound’s ability to enhance the efficiency of organic solar cells makes it a valuable material for sustainable energy research .
Mécanisme D'action
The mechanism by which J51 exerts its effects involves its role as a polymer donor in organic solar cells. It contributes to the formation of a bulk heterojunction structure, which is essential for efficient charge separation and transport. The molecular targets and pathways involved include the interaction between the polymer donor and the acceptor materials, which facilitates the generation and transport of charge carriers .
Comparaison Avec Des Composés Similaires
- PC61BM
- PC71BM
- P2F-EHp:BTPTT-4F
These compounds share similar applications in organic solar cells but differ in their molecular structures and properties .
Propriétés
Formule moléculaire |
C10H11NO3S |
|---|---|
Poids moléculaire |
225.27 g/mol |
Nom IUPAC |
benzyl N-(2-sulfanylacetyl)carbamate |
InChI |
InChI=1S/C10H11NO3S/c12-9(7-15)11-10(13)14-6-8-4-2-1-3-5-8/h1-5,15H,6-7H2,(H,11,12,13) |
Clé InChI |
OQDXTRNPEVIDIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(=O)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


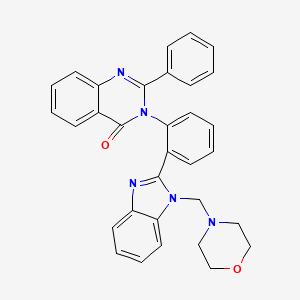
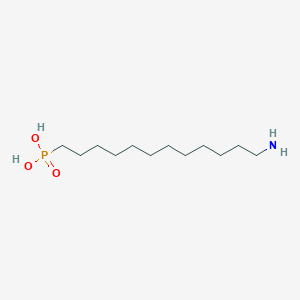

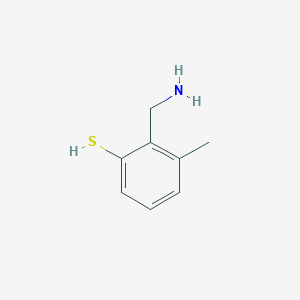

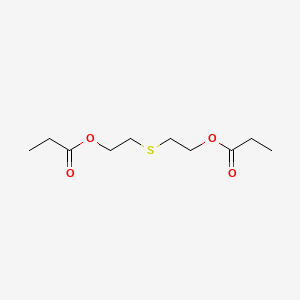
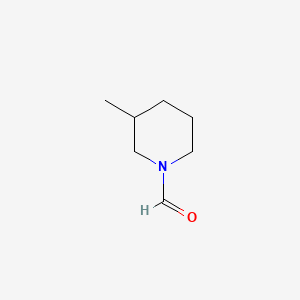
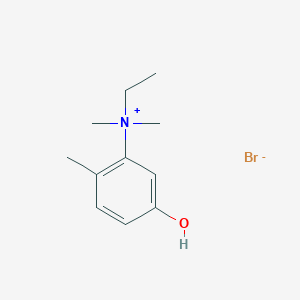
![4-{2-[(Dichloromethyl)silyl]ethyl}pyridine](/img/structure/B13784177.png)
